SBC-115076

Description

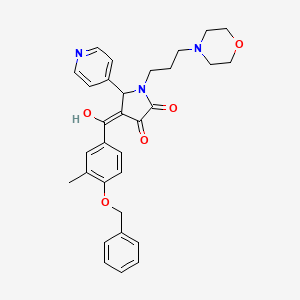

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N3O5/c1-22-20-25(8-9-26(22)39-21-23-6-3-2-4-7-23)29(35)27-28(24-10-12-32-13-11-24)34(31(37)30(27)36)15-5-14-33-16-18-38-19-17-33/h2-4,6-13,20,28,35H,5,14-19,21H2,1H3/b29-27+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYIXKBHQQSREP-ORIPQNMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=NC=C4)O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=NC=C4)/O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of SBC-115076: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBC-115076 is a potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). Its mechanism of action centers on the disruption of the protein-protein interaction between PCSK9 and the low-density lipoprotein receptor (LDLR), thereby preventing PCSK9-mediated degradation of the LDLR. This leads to an increased cell surface population of LDLRs, enhancing the clearance of low-density lipoprotein cholesterol (LDL-C) from circulation. This guide provides a detailed technical overview of this compound's mechanism, supported by experimental protocols and quantitative data.

Introduction to PCSK9 and its Role in Cholesterol Homeostasis

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease that plays a critical role in the regulation of cholesterol metabolism.[1][2] Secreted primarily from the liver, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[3] This binding event targets the LDLR for lysosomal degradation, thereby reducing the number of available receptors to clear circulating low-density lipoprotein cholesterol (LDL-C).[4][5] By inhibiting the function of PCSK9, the recycling of LDLR to the hepatocyte surface is enhanced, leading to increased uptake of LDL-C and a subsequent reduction in plasma LDL-C levels.[1][5]

This compound: A Direct PCSK9 Antagonist

This compound is an extracellular antagonist of PCSK9.[6][7] It functions by directly binding to circulating PCSK9, which sterically hinders the interaction between PCSK9 and the LDLR.[7] This preventative action allows for the normal recycling of the LDLR to the cell surface, leading to a greater density of active receptors and consequently, more efficient clearance of LDL-C from the bloodstream.

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound can be visualized as an intervention in the PCSK9-mediated LDLR degradation pathway.

Quantitative Data Summary

The efficacy of this compound has been demonstrated in both in vitro and in vivo studies. The following tables summarize the key quantitative findings.

| In Vitro Activity of this compound |

| Parameter |

| PCSK9 Inhibition (IC50) |

| Cell Line |

| Effect |

| In Vivo Efficacy of this compound |

| Animal Model |

| Dosage |

| Effect |

| Animal Model |

| Effect |

| Animal Model |

| Dosage |

| Effect |

Detailed Experimental Protocols

In Vitro PCSK9-LDLR Interaction Assay

This assay evaluates the ability of this compound to inhibit the binding of PCSK9 to the LDLR.

Protocol:

-

Plate Coating: A 96-well microplate is coated with recombinant LDLR-AB domain, which contains the PCSK9 binding site.

-

Incubation: Recombinant His-tagged PCSK9 is pre-incubated with varying concentrations of this compound. This mixture is then added to the LDLR-coated wells and incubated to allow for binding.

-

Washing: The plate is washed to remove any unbound PCSK9 and this compound.

-

Detection: A biotinylated anti-His-tag monoclonal antibody is added, which specifically binds to the His-tagged PCSK9 captured by the LDLR on the plate.

-

Signal Generation: HRP-conjugated streptavidin is added, followed by a chromogenic substrate (e.g., TMB). The resulting colorimetric signal is proportional to the amount of PCSK9 bound to the LDLR. The inhibitory effect of this compound is quantified by the reduction in signal compared to a control without the inhibitor.

Cellular LDLR Degradation Assay

This assay assesses the ability of this compound to prevent PCSK9-mediated degradation of LDLR in a cellular context.

Protocol:

-

Cell Culture: HepG2 cells are cultured to approximately 50% confluency.

-

Sterol Depletion: Cells are cultured in a sterol-depleting medium for 18-24 hours to upregulate LDLR expression.

-

Treatment: Recombinant PCSK9 is pre-incubated with or without this compound and then added to the cells for 4 hours.

-

Cell Lysis: Whole-cell extracts are prepared using a suitable lysis buffer (e.g., 50 mM Tris-Cl, pH 7.4, 150 mM NaCl, 1% Nonidet P-40, 0.5% sodium deoxycholate, 5 mM EDTA, 5 mM EGTA, with protease inhibitors).

-

Western Blotting: The cell lysates are subjected to SDS-PAGE and transferred to a nitrocellulose membrane. The membrane is then immunoblotted with a primary antibody specific for the LDLR, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP). The levels of LDLR protein are visualized and quantified. A decrease in the LDLR band intensity in the presence of PCSK9 and a restoration of this intensity in the presence of this compound indicates the inhibitory activity of the compound.[8]

Fluorescent LDL Uptake Assay

This functional assay measures the cellular uptake of LDL, which is a direct consequence of LDLR activity.

Protocol:

-

Cell Seeding: HepG2 cells are seeded in a 96-well plate.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 24 hours).[6]

-

LDL Incubation: Fluorescently labeled LDL (e.g., Dil-LDL) is added to the culture medium, and the cells are incubated to allow for receptor-mediated endocytosis.[9]

-

Washing: The cells are washed to remove any unbound Dil-LDL.

-

Quantification: The amount of internalized Dil-LDL is quantified by measuring the fluorescence intensity using a plate reader. An increase in fluorescence in this compound-treated cells compared to untreated cells indicates enhanced LDL uptake.[9]

In Vivo Hypercholesterolemia Mouse Model

This model is used to evaluate the lipid-lowering efficacy of this compound in a physiological setting.

Protocol:

-

Animal Model: Male C57BL/6 mice are typically used.

-

Diet-Induced Hypercholesterolemia: Mice are fed a high-fat diet (HFD) to induce elevated plasma cholesterol levels. The diet composition can vary but is generally high in fat and cholesterol.

-

Treatment Groups: Mice are divided into several groups: a control group on a standard diet, an HFD control group, and HFD groups treated with this compound at various doses.

-

Drug Administration: this compound is administered via an appropriate route (e.g., subcutaneous injection or oral gavage) for a defined period.

-

Blood Collection and Analysis: Blood samples are collected at baseline and at the end of the treatment period. Plasma is separated, and total cholesterol and LDL-C levels are measured using standard enzymatic assays. A significant reduction in these lipid parameters in the this compound-treated groups compared to the HFD control group demonstrates the in vivo efficacy of the compound.

Conclusion

This compound demonstrates a clear and potent mechanism of action as a direct inhibitor of PCSK9. By preventing the interaction between PCSK9 and the LDLR, it effectively rescues the LDLR from degradation, leading to increased LDL-C clearance from the circulation. This mechanism has been robustly validated through a series of in vitro and in vivo experiments, highlighting its potential as a therapeutic agent for the management of hypercholesterolemia. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of PCSK9 inhibitors.

References

- 1. droracle.ai [droracle.ai]

- 2. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PCSK9 function and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. proteopedia.org [proteopedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medkoo.com [medkoo.com]

- 8. A New Strategy for Rapidly Screening Natural Inhibitors Targeting the PCSK9/LDLR Interaction In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DiI‐LDL uptake assay [bio-protocol.org]

SBC-115076: A Small Molecule PCSK9 Inhibitor for Hypercholesterolemia Management

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis, primarily by promoting the degradation of the Low-Density Lipoprotein Receptor (LDLR). Inhibition of PCSK9 has emerged as a validated therapeutic strategy for lowering Low-Density Lipoprotein Cholesterol (LDL-C). SBC-115076 is a potent, small-molecule inhibitor of PCSK9 that offers a promising alternative to monoclonal antibody-based therapies. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound, intended to inform researchers, scientists, and professionals in the field of drug development.

Introduction

Cardiovascular diseases remain a leading cause of mortality worldwide, with elevated LDL-C being a major risk factor. PCSK9 is a secreted serine protease that binds to the LDLR on the surface of hepatocytes, targeting it for lysosomal degradation.[1] This reduction in LDLR density leads to decreased clearance of LDL-C from the circulation. Genetic studies have shown that loss-of-function mutations in PCSK9 are associated with lower LDL-C levels and a reduced risk of coronary heart disease, validating PCSK9 as a therapeutic target.

This compound is a small molecule antagonist of PCSK9.[2] It acts by binding to circulating PCSK9 and preventing its interaction with the LDLR.[3] This inhibition of the PCSK9-LDLR interaction spares the LDLR from degradation, allowing it to be recycled back to the cell surface to clear more LDL-C from the bloodstream.[3] This document details the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize this compound.

Mechanism of Action

This compound is an extracellular inhibitor of the protein-protein interaction between PCSK9 and the LDLR.[2][3] By binding to PCSK9, this compound allosterically or directly blocks the site of interaction with the LDLR's epidermal growth factor-like repeat A (EGF-A) domain. This preventative binding allows the LDLR to follow its normal recycling pathway within the hepatocyte, leading to a higher density of LDLRs on the cell surface and consequently, increased uptake of LDL-C from the plasma.

References

SBC-115076: A Small Molecule Modulator of Lipid Metabolism Through PCSK9 Inhibition

Abstract: This technical guide provides a comprehensive overview of SBC-115076, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The document details the mechanism of action, impact on lipid profiles, and key experimental methodologies used to characterize this compound. Its primary role in lipid metabolism is the potent inhibition of PCSK9, which leads to increased Low-Density Lipoprotein (LDL) receptor recycling and a subsequent reduction in plasma LDL cholesterol. This guide is intended for researchers, scientists, and professionals in drug development engaged in the fields of cardiovascular disease and lipid metabolism.

Introduction

This compound is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of cholesterol homeostasis.[1][2] PCSK9 functions by targeting the Low-Density Lipoprotein Receptor (LDLR) for degradation, thereby reducing the liver's capacity to clear LDL cholesterol from the circulation.[3][4] By inhibiting the action of PCSK9, this compound enhances LDLR availability on the hepatocyte surface, leading to increased LDL cholesterol uptake and significantly lower plasma cholesterol levels.[5][6] This document outlines the core function and characteristics of this compound in the context of lipid metabolism.

Core Mechanism of Action: The PCSK9-LDLR Pathway

The primary mechanism through which this compound influences lipid metabolism is its direct interference with the PCSK9-LDLR pathway.

-

Physiological Role of PCSK9: Secreted primarily by the liver, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[3][7]

-

LDLR Degradation: Following this binding, the PCSK9-LDLR complex is internalized. Instead of the LDLR recycling back to the cell surface to clear more LDL particles, the presence of PCSK9 directs the entire complex to the lysosome for degradation.[4]

-

Inhibition by this compound: this compound acts as an inhibitor of the PCSK9-LDLR interaction.[5][8] By blocking this binding, it prevents the PCSK9-mediated degradation of the LDLR. This allows more LDLRs to be recycled back to the hepatocyte membrane, enhancing the clearance of LDL from the bloodstream.[1][4]

Quantitative Data on Lipid Modulation

This compound has demonstrated efficacy in both in vitro and in vivo models. While specific data on its effects on triglycerides and other lipids are limited, the impact on LDL and cholesterol is well-documented. PCSK9 inhibitors as a class have been shown to reduce triglycerides by 10-20%.[9]

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration(s) | Observed Effect | Reference |

|---|---|---|---|---|

| PCSK9-mediated LDLR Degradation | HepG2 | 0.5, 1.5, 5.0 µM | Concentration-dependent inhibition of LDLR degradation. | [8] |

| LDL Uptake | Liver Cells | Submicromolar | Increased uptake of LDL. | [5][6] |

| PCSK9/LDLR Interaction | N/A (Biochemical Assay) | 5, 15, 50 µM | Feasible for evaluating effects on protein-protein interaction. |[8] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Diet | Dosage | Duration | Observed Effect | Reference |

|---|---|---|---|---|---|

| Mice | High-Fat | Not Specified | Not Specified | Lowered cholesterol levels. | [5] |

| Rats | High-Fat | 4 mg/kg (s.c.) | Daily for 3 weeks | Reduced obesity and dyslipidemia; improved insulin sensitivity. |[2] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols have been used to characterize the activity of this compound.

Protocol: Cell-Based PCSK9-Mediated LDLR Degradation Assay

This assay evaluates the ability of this compound to protect LDLR from degradation in a cellular context.[8]

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media until they reach optimal confluency.

-

Treatment: Cells are treated with purified PCSK9 protein in the presence of varying concentrations of this compound (e.g., 0, 0.5, 1.5, and 5.0 µM). A control group without PCSK9 or this compound is also maintained.

-

Incubation: The cells are incubated for a specified period to allow for PCSK9-mediated LDLR internalization and degradation.

-

Lysis and Protein Quantification: After incubation, cells are washed and lysed to extract total protein. The protein concentration of each sample is determined using a standard method (e.g., BCA assay).

-

Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies specific for the LDLR and a loading control (e.g., β-actin).

-

Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized using chemiluminescence. The band intensity for LDLR is quantified and normalized to the loading control to determine the relative LDLR levels across different treatment groups.

Protocol: In Vitro Competitive Binding Assay (PCSK9/LDLR Interaction)

This biochemical assay directly measures the inhibitory effect of this compound on the interaction between PCSK9 and the LDLR's EGF-A domain.[8]

-

Preparation of Reagents:

-

PCSK9-Magnetic Beads (MBs): Recombinant His-tagged PCSK9 is immobilized onto Ni-NTA magnetic beads.

-

LDLR EGF-A Domain: The EGF-A domain of LDLR is expressed as a GST-fusion protein (GST-EGF-A).

-

Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

-

-

Competitive Binding: A fixed amount of PCSK9-MBs is incubated in a buffer solution containing a fixed concentration of GST-EGF-A and varying concentrations of this compound (e.g., 5, 15, 50 µM). The mixture is incubated for an optimized period (e.g., 2 hours) with rotation to allow for competitive binding.

-

Separation: The magnetic beads are separated from the supernatant using a magnetic stand. The supernatant contains unbound proteins and compound.

-

Elution and Analysis:

-

The PCSK9-MBs (with bound GST-EGF-A and/or this compound) are washed to remove non-specific binding.

-

The bound complexes are eluted from the beads (e.g., using imidazole).

-

The eluate is analyzed by Western blot to detect the amounts of His-tagged PCSK9 and GST-EGF-A. The GST/His band intensity ratio is calculated as a measure of the PCSK9/LDLR interaction. A lower ratio in the presence of this compound indicates inhibition.

-

-

HPLC Analysis (Optional): To quantify the amount of this compound bound to PCSK9, the compound can be dissociated from the washed beads (e.g., with methanol) and analyzed via HPLC.[8]

Physicochemical and Pharmacological Properties

A summary of the key properties of this compound is provided below.

Table 3: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 489415-96-5 | [5] |

| Molecular Formula | C₃₁H₃₃N₃O₅ | [5] |

| Formula Weight | 527.6 g/mol | [5] |

| Purity | ≥98% | [5] |

| Appearance | Crystalline solid | [5] |

| Solubility | DMSO: 5 mg/mLDMF: 2 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | [5] |

| Storage | -20°C | [5] |

| Stability | ≥ 4 years at -20°C |[5] |

Discussion and Conclusion

The available evidence robustly positions this compound as a specific inhibitor of the PCSK9-LDLR interaction. Its mechanism of action is centered on preventing LDLR degradation, which directly enhances the capacity of hepatocytes to clear circulating LDL cholesterol. This makes it a valuable tool for research into hypercholesterolemia and a lead compound for the development of oral therapies for cardiovascular disease.

Based on the current body of scientific literature, the role of this compound in lipid metabolism is primarily confined to the regulation of cholesterol levels through the PCSK9 pathway. There is no direct evidence to suggest its involvement in other major lipid metabolic pathways, such as carnitine biosynthesis or the modulation of fatty acid oxidation. Future research may explore broader effects, but its core function remains a potent and specific modulation of the PCSK9 axis. The development of effective oral PCSK9 inhibitors like this compound represents a significant potential advancement in the management of hypercholesterolemia.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. droracle.ai [droracle.ai]

- 4. PCSK9 inhibitors â mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | PCSK9 inhibitor | Probechem Biochemicals [probechem.com]

- 7. Frontiers | New Insights Into the Regulation of Lipoprotein Metabolism by PCSK9: Lessons From Stable Isotope Tracer Studies in Human Subjects [frontiersin.org]

- 8. A New Strategy for Rapidly Screening Natural Inhibitors Targeting the PCSK9/LDLR Interaction In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Investigating the Binding of SBC-115076 to PCSK9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis, and its inhibition is a validated therapeutic strategy for hypercholesterolemia. SBC-115076 is a small molecule antagonist of PCSK9 that disrupts its interaction with the Low-Density Lipoprotein Receptor (LDLR), leading to increased LDLR recycling and enhanced clearance of LDL-cholesterol. This technical guide provides a comprehensive overview of the binding of this compound to PCSK9, including its mechanism of action, available quantitative data, and detailed experimental protocols for characterization.

Introduction

PCSK9 is a serine protease that binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[1] This binding targets the LDLR for lysosomal degradation, thereby reducing the number of receptors available to clear circulating LDL-cholesterol.[1] Elevated PCSK9 activity is associated with increased LDL-cholesterol levels and a higher risk of atherosclerotic cardiovascular disease.

This compound is a potent, extracellular antagonist of PCSK9.[2][3] By binding to circulating PCSK9, this compound prevents the formation of the PCSK9-LDLR complex, which in turn inhibits the degradation of the LDLR.[3] This leads to an increase in the number of LDLRs on the cell surface, resulting in greater uptake of LDL-cholesterol from the bloodstream.[4]

Mechanism of Action

This compound functions as a direct inhibitor of the protein-protein interaction between PCSK9 and the LDLR. Its mechanism involves binding to PCSK9 and sterically hindering the subsequent association with the EGF-A domain of the LDLR. This disruption of the PCSK9-LDLR axis is the primary mechanism by which this compound exerts its LDL-cholesterol-lowering effects.

Signaling Pathway of PCSK9 and Inhibition by this compound

The following diagram illustrates the signaling pathway of PCSK9-mediated LDLR degradation and the inhibitory effect of this compound.

Caption: PCSK9-LDLR signaling pathway and its inhibition by this compound.

Quantitative Data

While detailed kinetic and thermodynamic data for the binding of this compound to PCSK9 are not publicly available, in vitro studies have demonstrated its potent inhibitory activity.

| Parameter | Value | Method | Reference |

| IC50 | ~30 nM | In vitro PCSK9 activity assay | [3] |

| Inhibition of PCSK9-mediated LDLR degradation | Concentration-dependent | Western Blot in HepG2 cells | [5] |

| In vivo efficacy | 32% reduction in cholesterol levels in high-fat diet-fed mice (8 mg/kg) | In vivo mouse model | [2] |

| In vivo efficacy | Reduction in obesity and dyslipidemia in HFD-fed rats (4 mg/kg, s.c., daily for 3 weeks) | In vivo rat model | [6] |

Experimental Protocols

Detailed experimental protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) specific to this compound are not available in the public domain. Therefore, generalized protocols for characterizing small molecule binding to PCSK9 are provided below, followed by a detailed protocol for a competitive binding assay that has been reported for this compound.

General Protocol for Surface Plasmon Resonance (SPR)

SPR is a powerful technique to measure the kinetics of binding interactions in real-time.

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of this compound binding to PCSK9.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human PCSK9

-

This compound

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., Glycine-HCl, pH 2.5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Immobilization of PCSK9:

-

Equilibrate the sensor chip with running buffer.

-

Activate the sensor surface with a mixture of EDC and NHS.

-

Inject recombinant PCSK9 diluted in immobilization buffer to achieve the desired immobilization level.

-

Deactivate excess reactive groups with ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of concentrations of this compound in running buffer.

-

Inject the this compound solutions over the immobilized PCSK9 surface, followed by a dissociation phase with running buffer.

-

Regenerate the sensor surface between each concentration.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

-

General Protocol for Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of this compound binding to PCSK9.

Materials:

-

Isothermal titration calorimeter

-

Recombinant human PCSK9

-

This compound

-

Dialysis buffer (e.g., PBS, pH 7.4)

Procedure:

-

Sample Preparation:

-

Dialyze PCSK9 extensively against the chosen buffer.

-

Dissolve this compound in the final dialysis buffer.

-

Degas both protein and ligand solutions.

-

-

ITC Experiment:

-

Load the PCSK9 solution into the sample cell.

-

Load the this compound solution into the injection syringe.

-

Perform a series of injections of this compound into the PCSK9 solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat pulses and fit the data to a suitable binding model to determine n, KD, and ΔH.

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the obtained values.

-

Competitive PCSK9-LDLR Binding Assay with this compound

This protocol is adapted from a published study that utilized this compound as a model inhibitor.[5]

Objective: To evaluate the inhibitory activity of this compound on the interaction between PCSK9 and the EGF-A domain of LDLR.

Materials:

-

His-tagged recombinant human PCSK9

-

GST-tagged recombinant human LDLR EGF-A domain

-

Ni-NTA magnetic beads

-

This compound

-

Binding buffer (e.g., PBS, 75 mM, pH 7.4)

-

Wash buffer (e.g., PBS)

-

Elution buffer (e.g., Imidazole-containing buffer)

-

HPLC system for analysis

Procedure:

-

Immobilization of PCSK9:

-

Incubate Ni-NTA magnetic beads with His-tagged PCSK9 to create PCSK9-coated magnetic beads (PCSK9-MBs).

-

Wash the PCSK9-MBs to remove unbound protein.

-

-

Competitive Binding:

-

Incubate the PCSK9-MBs with a fixed concentration of GST-EGF-A and varying concentrations of this compound (e.g., 5 µM, 15 µM, 50 µM) in binding buffer.[5]

-

Incubate the mixture with shaking to allow for competitive binding.

-

-

Analysis:

-

Separate the PCSK9-MBs using a magnet.

-

Analyze the supernatant for unbound GST-EGF-A using techniques like Western blot.

-

To quantify the amount of this compound bound to PCSK9, the compound can be dissociated from the washed PCSK9-MBs with methanol and analyzed by HPLC.[5]

-

Experimental Workflows

The following diagrams illustrate the logical workflows for characterizing the binding of this compound to PCSK9.

Workflow for Characterizing this compound Binding to PCSK9

Caption: General experimental workflow for characterizing this compound binding.

Logical Relationship for Competitive Binding Assay

Caption: Logical relationship in a competitive binding assay.

Conclusion

This compound is a potent small molecule inhibitor of the PCSK9-LDLR interaction with demonstrated in vitro and in vivo activity. While detailed biophysical characterization of its binding to PCSK9 is not fully available in the public domain, the provided information and experimental frameworks offer a strong foundation for researchers and drug development professionals working on PCSK9-targeted therapies. Further studies to elucidate the precise kinetic and thermodynamic parameters of the this compound-PCSK9 interaction would provide deeper insights into its mechanism of action and could guide the development of next-generation PCSK9 inhibitors.

References

The Impact of SBC-115076 on LDLR Degradation: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of SBC-115076, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The document is intended for researchers, scientists, and professionals in the field of drug development. This compound has been identified as a potent antagonist of the PCSK9-LDLR interaction, thereby preventing the degradation of the Low-Density Lipoprotein Receptor (LDLR) and promoting the clearance of LDL-cholesterol.

Core Mechanism of Action

This compound functions as a direct inhibitor of the interaction between PCSK9 and the LDLR. By binding to PCSK9, this compound allosterically prevents the formation of the PCSK9-LDLR complex. This inhibition preserves the population of LDLRs on the cell surface, leading to enhanced recycling of the receptor and increased uptake of circulating LDL-cholesterol.

Quantitative Analysis of this compound's Effect on LDLR Levels

The inhibitory effect of this compound on PCSK9-mediated LDLR degradation has been demonstrated in vitro using human hepatoma (HepG2) cells. In these studies, this compound was shown to rescue LDLR levels in a concentration-dependent manner. The following table summarizes the observed effects.

| This compound Concentration (µM) | Observed Effect on LDLR Protein Levels (Relative to PCSK9-treated control) |

| 0 | Baseline LDLR degradation induced by PCSK9 |

| 0.5 | Partial inhibition of LDLR degradation |

| 1.5 | Significant inhibition of LDLR degradation |

| 5.0 | Complete restoration of LDLR levels to control (no PCSK9 treatment) levels[1] |

Experimental Protocols

The following section details the key experimental methodology used to assess the in vitro efficacy of this compound.

In Vitro Inhibition of PCSK9-Mediated LDLR Degradation in HepG2 Cells

Objective: To determine the dose-dependent effect of this compound on the prevention of PCSK9-induced degradation of the LDLR in a human liver cell line.

1. Cell Culture and Plating:

-

Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the experiment, cells are seeded in 6-well plates and allowed to adhere and reach approximately 70-80% confluency.

2. Compound and PCSK9 Preparation and Incubation:

-

This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to final concentrations (0, 0.5, 1.5, and 5.0 µM) in serum-free media.

-

Recombinant human PCSK9 protein is diluted in serum-free media to a final concentration of 15 µg/mL.[1]

-

The various concentrations of this compound are pre-incubated with the PCSK9 solution for 30 minutes at 37°C to allow for binding.[1]

3. Cell Treatment:

-

The culture medium is removed from the HepG2 cells.

-

The pre-incubated mixtures of PCSK9 and this compound are added to the respective wells.

-

Control wells include cells treated with vehicle (DMSO) only, and cells treated with PCSK9 only.

-

The cells are incubated for 24 hours at 37°C.[1]

4. Cell Lysis and Protein Quantification:

-

After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed using RIPA buffer containing a protease inhibitor cocktail.

-

The total protein concentration of the cell lysates is determined using a BCA protein assay.

5. Western Blot Analysis:

-

Equal amounts of total protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with a primary antibody specific for the human LDLR.

-

Following washing steps with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software, and LDLR levels are normalized to a loading control protein (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway of PCSK9-Mediated LDLR Degradation and Inhibition by this compound

Caption: PCSK9-LDLR signaling and this compound inhibition.

Experimental Workflow for In Vitro Analysis of this compound

Caption: Workflow for this compound in vitro efficacy testing.

References

SBC-115076: A Technical Overview of a Novel Small Molecule PCSK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of SBC-115076, a potent, small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The document outlines its mechanism of action, key preclinical data, and the experimental methodologies employed in its evaluation.

Core Discovery and Mechanism of Action

This compound was identified as a potent antagonist of PCSK9, a protein that plays a critical role in the metabolism of low-density lipoprotein (LDL) cholesterol.[1] By binding to circulating PCSK9, this compound prevents its interaction with the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[2] This inhibition of the PCSK9-LDLR interaction prevents the degradation of the LDLR, leading to increased recycling of the receptor to the cell surface.[2] The higher number of active LDLRs results in enhanced clearance of LDL cholesterol from the bloodstream, thereby lowering plasma LDL and total cholesterol levels.[2]

The development of this compound is part of a broader strategy to create orally available alternatives to the monoclonal antibody-based PCSK9 inhibitors currently in clinical use.[3] Small molecule inhibitors like this compound offer the potential for more convenient administration and wider patient access.

Preclinical Efficacy

The preclinical development of this compound has demonstrated its potential in both in vitro and in vivo settings.

In Vitro Activity

In cellular assays, this compound has shown dose-dependent inhibition of PCSK9 activity.[2] Studies in HepG2 cells, a human liver cell line, have demonstrated that this compound increases the uptake of fluorescently labeled Dil-LDL, indicating enhanced LDLR activity.[4][5] Furthermore, in HEK293T cells expressing PCSK9, this compound effectively blocks LDLR degradation.[6]

| Parameter | Value | Cell Line | Reference |

| IC₅₀ | ~30 nM | Not specified | [2] |

In Vivo Efficacy

Animal studies have corroborated the in vitro findings, showing significant reductions in cholesterol levels in response to this compound administration. In mouse models fed a high-fat diet, the compound has been shown to lower total cholesterol levels.[4][6] Similarly, in rats on a high-fat diet, treatment with this compound resulted in reduced body weight, visceral fat, and cholesterol levels.[2]

| Animal Model | Dosage | Effect on Total Cholesterol | Duration | Reference |

| High-Fat Diet Mice | 8 mg/kg | 32% reduction | Not specified | [4] |

| Hypercholesterolemic Mice | Not specified | Up to 50% reduction in total and LDL-cholesterol | 1-2 weeks | [2] |

| High-Fat Diet Rats | 4 mg/kg (s.c., daily) | Significant reduction | 3 weeks | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro PCSK9 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PCSK9.

-

Methodology: A dose-response curve was generated by measuring the inhibition of PCSK9 activity across a range of this compound concentrations.[2] While the specific assay format is not detailed in the provided results, it likely involved a biochemical assay measuring the interaction between PCSK9 and the LDLR's extracellular domain in the presence of the inhibitor.

Cellular LDL Uptake Assay

-

Objective: To assess the effect of this compound on the uptake of LDL cholesterol by liver cells.

-

Protocol:

-

HepG2 cells were cultured in a suitable medium.

-

Cells were treated with varying concentrations of this compound for 24 hours.[4]

-

Fluorescently labeled Dil-LDL was added to the cell culture.

-

After an incubation period, the cells were washed to remove unbound Dil-LDL.

-

The amount of internalized Dil-LDL was quantified using fluorescence microscopy or a plate reader. An increase in fluorescence intensity indicates enhanced LDL uptake.[5]

-

LDLR Degradation Assay

-

Objective: To confirm that this compound protects the LDLR from PCSK9-mediated degradation.

-

Cell Line: HEK293T cells.[6]

-

Protocol:

-

HEK293T cells were transiently transfected with a PCSK9 cDNA construct to induce PCSK9 expression.[5]

-

The transfected cells were treated with this compound.

-

After an incubation period of 43 hours, the cells were lysed.[5]

-

The expression levels of LDLR were analyzed by Western blotting. A higher level of LDLR in treated cells compared to untreated controls indicates inhibition of degradation.

-

In Vivo Efficacy Studies in Rodent Models

-

Objective: To evaluate the cholesterol-lowering effects of this compound in animal models of hypercholesterolemia.

-

Animal Models:

-

Protocol (General):

-

Animals were acclimatized and fed a high-fat diet to induce hypercholesterolemia.

-

A baseline blood sample was collected to determine initial cholesterol levels.

-

Animals were divided into treatment and control groups. The treatment group received this compound (e.g., 8 mg/kg in mice or 4 mg/kg via subcutaneous injection daily in rats), while the control group received a vehicle.[1][4]

-

Blood samples were collected at specified time points throughout the study.

-

Plasma or serum was isolated, and total cholesterol and LDL cholesterol levels were measured using standard enzymatic assays.

-

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in preventing PCSK9-mediated LDLR degradation.

Experimental Workflow for In Vivo Efficacy

Caption: General workflow for assessing the in vivo efficacy of this compound in rodent models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. PCSK9 (Proprotein convertase subtilisin/kexin type 9) inhibitors: past, present, and the future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. US9682085B2 - Anti-proprotein convertase subtilisin kexin type 9 (anti-PCSK9) compounds and methods of using the same in the treatment and/or prevention of cardiovascular diseases - Google Patents [patents.google.com]

- 6. caymanchem.com [caymanchem.com]

The Impact of SBC-115076 on Cholesterol Homeostasis: A Technical Guide

Introduction: SBC-115076 is a potent, small-molecule antagonist of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3] PCSK9 is a critical regulator of cholesterol metabolism, primarily by targeting the low-density lipoprotein receptor (LDLR) for degradation.[3][4] By inhibiting PCSK9, this compound enhances LDLR recycling, increases the clearance of LDL-cholesterol (LDL-C) from circulation, and serves as a promising therapeutic agent for managing hypercholesterolemia.[5] This guide provides an in-depth overview of the mechanism, quantitative effects, and key experimental methodologies used to characterize the impact of this compound on cholesterol homeostasis.

Core Mechanism of Action

The primary mechanism of this compound is the extracellular inhibition of the interaction between PCSK9 and the LDLR.[5] In the canonical pathway, circulating PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. This binding event directs the LDLR-PCSK9 complex for lysosomal degradation, thereby reducing the number of available receptors to clear circulating LDL-C.

This compound acts by binding to extracellular PCSK9, preventing it from associating with the LDLR.[5] This blockade allows the LDLR to follow its normal recycling pathway back to the cell surface after internalizing LDL-C, leading to a sustained increase in LDLR density and a corresponding enhancement of LDL-C uptake from the bloodstream.[5]

Quantitative Data Presentation

The efficacy of this compound has been quantified in both in vivo and in vitro models. The data demonstrate significant reductions in plasma cholesterol and modulation of key regulatory proteins.

Table 1: In Vivo Efficacy of this compound on Plasma Lipids

This table summarizes the effect of this compound on plasma lipid profiles in hypercholesterolemic mouse models.

| Animal Model | Treatment Group | Dose / Regimen | Total Cholesterol (TC) | Triglycerides (TG) | LDL-C | HDL-C | Reference |

| High-Fat Diet Mice | Control (HFD) | Vehicle | Baseline | Baseline | Baseline | Baseline | [6][7] |

| This compound | 8 mg/kg | ↓ 32% vs. Control | Not Reported | Not Reported | Not Reported | [6][7] | |

| ApoE-/- Mice | Methionine Diet | Vehicle | 32.5 ± 2.1 mmol/L | 3.5 ± 0.3 mmol/L | 19.8 ± 1.5 mmol/L | 1.8 ± 0.2 mmol/L | [8] |

| This compound | 20 µmol/L | 21.4 ± 1.8 mmol/L | 2.2 ± 0.2 mmol/L | 11.2 ± 1.1 mmol/L | 2.5 ± 0.3 mmol/L | [8] |

Table 2: In Vitro Effect of this compound on Protein Expression in Macrophages

This table shows the dose-dependent effect of this compound on PCSK9 and LDLR protein levels in THP-1 macrophages.[4] Data are expressed as relative protein levels normalized to a control.

| Treatment Condition | This compound Conc. (µmol/L) | PCSK9 Relative Level | LDLR Relative Level | Reference |

| Control | 0 | 1.00 | 1.00 | [4] |

| This compound | 5 | 0.95 | 1.10 | [4] |

| This compound | 10 | 0.82 | 1.35 | [4] |

| This compound | 20 | 0.65 | 1.60 | [4] |

| Homocysteine (100 µmol/L) | 0 | 1.80 | 0.55 | [4] |

| Homocysteine + this compound | 20 | 0.90 | 1.15 | [4] |

Experimental Protocols

Detailed methodologies are crucial for interpreting the effects of this compound. Below are protocols for key experiments cited in the literature.

In Vivo Hypercholesterolemia Animal Study

This protocol is based on studies conducted in ApoE-/- mice to assess the in vivo efficacy of this compound.[8][9]

-

Animal Model: Male ApoE-/- mice, 8 weeks of age.

-

Acclimatization: Mice are acclimatized for one week with free access to standard chow and water.

-

Group Allocation: Mice are randomly divided into a control group and a treatment group (n=12 per group).

-

Diet and Treatment:

-

The control group receives a high-methionine diet to induce hyperhomocysteinemia and accelerate atherosclerosis.

-

The treatment group receives the same high-methionine diet, and this compound is administered via subcutaneous injection daily.

-

-

Study Duration: The diet and treatment regimen are maintained for 20 weeks.

-

Sample Collection: At the end of the study, mice are fasted overnight. Blood is collected via cardiac puncture into EDTA-coated tubes. Plasma is separated by centrifugation at 3000 rpm for 15 minutes at 4°C.

-

Lipid Analysis: Plasma levels of total cholesterol, triglycerides, LDL-C, and HDL-C are determined using commercially available enzymatic assay kits according to the manufacturer's instructions.

-

Atherosclerotic Plaque Analysis: The aorta is perfused with PBS, excised, and stained with Oil Red O to quantify atherosclerotic lesion area.

Cellular LDL Uptake Assay

This protocol describes a method to quantify the effect of this compound on LDL uptake in a liver cell line, based on the methodology described in patent literature.[6][7]

-

Cell Line: HepG2 human hepatoma cells.

-

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells per well in media containing 10% Fetal Bovine Serum (FBS).

-

Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: The following day, replace the media with fresh media containing various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO). Incubate for 24 hours.

-

LDL Addition: Add fluorescently labeled LDL (Dil-LDL) to each well at a final concentration of 10 µg/mL.

-

Uptake Incubation: Incubate the plate for 4 hours at 37°C to allow for LDL uptake.

-

Washing: Aspirate the media and wash the cells three times with cold phosphate-buffered saline (PBS) to remove any unbound Dil-LDL.

-

Cell Lysis: Lyse the cells in a buffer compatible with fluorescence measurement (e.g., RIPA buffer).

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader (Excitation/Emission ~554/571 nm for Dil).

-

Normalization: Normalize the fluorescence reading to the total protein content of each well (determined by a BCA or Bradford assay) to account for any differences in cell number.

-

Western Blot for LDLR and PCSK9 Expression

This protocol details the measurement of protein expression levels in cultured cells, as performed in studies with THP-1 macrophages.[8]

-

Cell Culture and Treatment:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.

-

Differentiate monocytes into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Treat the differentiated macrophages with this compound at desired concentrations (e.g., 5, 10, 20 µmol/L) for 24 hours.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them in radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an 8-10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LDLR, PCSK9, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensity using image analysis software (e.g., ImageJ) and normalize to the loading control.

-

Conclusion

This compound demonstrates a clear and potent mechanism for modulating cholesterol homeostasis. By effectively inhibiting the PCSK9-LDLR interaction, it significantly increases LDLR availability and enhances the clearance of circulating LDL-C.[5] Quantitative data from both in vivo and in vitro studies confirm its efficacy in lowering total and LDL cholesterol and in reversing the suppressive effects of pathological stimuli on LDLR expression.[6][7][8] The experimental protocols outlined provide a robust framework for the continued investigation and characterization of PCSK9 inhibitors as a therapeutic class.

References

- 1. Frontiers | Role of PCSK9 in Homocysteine-Accelerated Lipid Accumulation in Macrophages and Atherosclerosis in ApoE−/− Mice [frontiersin.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. WO2014150326A1 - Anti-proprotein convertase subtilisin kexin type 9 (anti-pcsk9) compounds and methods of using the same in the treatment and/or prevention of cardiovascular diseases - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Role of PCSK9 in Homocysteine-Accelerated Lipid Accumulation in Macrophages and Atherosclerosis in ApoE-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for SBC-115076 in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the use of SBC-115076, a potent small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), in in vivo mouse studies. The document outlines the mechanism of action of this compound, recommended dosage and administration, and detailed protocols for inducing hypercholesterolemia in mice and evaluating the efficacy of the compound. All quantitative data is presented in clear, tabular format, and key pathways and workflows are visualized using diagrams.

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation. This process reduces the number of LDLRs available to clear circulating LDL cholesterol (LDL-C), leading to elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.

This compound is a potent and specific small molecule inhibitor of PCSK9. By binding to PCSK9, this compound prevents its interaction with the LDLR, thereby increasing LDLR recycling to the cell surface and enhancing the clearance of LDL-C from the bloodstream. This document provides detailed guidance for researchers on utilizing this compound in preclinical mouse models of hypercholesterolemia and atherosclerosis.

Mechanism of Action: The PCSK9 Signaling Pathway

PCSK9 is primarily synthesized and secreted by the liver. Once in circulation, it binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR. The PCSK9-LDLR complex is then internalized into the hepatocyte via clathrin-mediated endocytosis. Inside the endosome, the acidic environment typically causes the dissociation of the ligand (LDL) from the LDLR, allowing the receptor to recycle back to the cell surface. However, the presence of bound PCSK9 redirects the LDLR to the lysosome for degradation, thus preventing its recycling. This reduction in cell surface LDLRs leads to decreased clearance of LDL-C from the circulation and consequently, higher plasma LDL-C levels. This compound acts by directly binding to PCSK9, sterically hindering its interaction with the LDLR and thereby promoting LDLR recycling and lowering plasma LDL-C.

Caption: PCSK9 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in preclinical mouse models.

Table 1: Effect of this compound on Plasma Cholesterol in High-Fat Diet-Fed Mice

| Treatment Group | Dose (mg/kg) | Administration Route | Duration | % Reduction in Total Cholesterol | Reference |

| This compound | 8 | Subcutaneous | Not Specified | 32% | [1] |

| This compound | Not Specified | Oral or Systemic | 1-2 weeks | Up to 50% | [2][3] |

Table 2: Effect of this compound on Plasma Lipids in ApoE-/- Mice with Hyperhomocysteinemia

| Treatment Group | Dose (mg/kg) | Administration Route | Duration | Outcome | Reference |

| This compound | 8 | Subcutaneous | Not Specified | Significantly reduced lipid profiles | [4] |

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a High-Fat Diet-Induced Hypercholesterolemia Mouse Model

This protocol describes the induction of hypercholesterolemia in C57BL/6 mice using a high-fat diet and subsequent treatment with this compound.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Standard chow diet

-

High-fat diet (e.g., 45-60% kcal from fat)

-

This compound

-

Vehicle solution (see preparation below)

-

Sterile syringes and needles (27-30 gauge)

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

Cholesterol quantification kit

Experimental Workflow:

Caption: Experimental workflow for the high-fat diet mouse model.

Procedure:

-

Animal Acclimatization: Acclimatize male C57BL/6 mice to the animal facility for at least one week, providing ad libitum access to standard chow and water.

-

Induction of Hypercholesterolemia: Switch the diet of the mice to a high-fat diet for a period of 4 to 8 weeks to induce hypercholesterolemia.

-

Baseline Blood Collection: Prior to initiating treatment, collect a baseline blood sample from the tail vein or saphenous vein to determine initial plasma cholesterol levels.

-

Randomization: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound 8 mg/kg).

-

Preparation of this compound Formulation:

-

Prepare a stock solution of this compound in DMSO.

-

For a 1 mL working solution for subcutaneous injection, a suggested formulation is:

-

50 µL of a 50 mg/mL this compound stock in DMSO.

-

400 µL of PEG300.

-

50 µL of Tween-80.

-

500 µL of sterile ddH₂O.

-

-

Mix the components thoroughly to ensure a clear solution. Prepare fresh daily.

-

-

Administration of this compound: Administer this compound or vehicle solution via subcutaneous injection daily for the duration of the study (e.g., 2-4 weeks).

-

Monitoring: Monitor the body weight and general health of the mice regularly throughout the study.

-

Final Blood Collection and Tissue Harvesting: At the end of the treatment period, collect a final blood sample via cardiac puncture under terminal anesthesia. Perfuse the mice with PBS and harvest tissues of interest (e.g., liver, aorta) for further analysis.

-

Plasma Lipid Analysis: Centrifuge the blood samples to separate plasma. Measure total cholesterol, LDL-C, HDL-C, and triglycerides using a commercial enzymatic kit according to the manufacturer's instructions.

Protocol 2: Evaluation of this compound in an Atherosclerosis-Prone Mouse Model (ApoE-/-)

This protocol outlines the use of Apolipoprotein E-deficient (ApoE-/-) mice, a widely used model for studying atherosclerosis, to evaluate the therapeutic potential of this compound.

Materials:

-

Male ApoE-/- mice (8-10 weeks old)

-

Western-type diet (high-fat, high-cholesterol)

-

This compound

-

Vehicle solution (as described in Protocol 1)

-

Sterile syringes and needles (27-30 gauge)

-

Blood collection and processing supplies

-

Histology supplies (for aorta analysis)

Procedure:

-

Animal Acclimatization and Diet: Acclimatize male ApoE-/- mice for one week with ad libitum access to standard chow and water. Subsequently, switch to a Western-type diet to accelerate the development of atherosclerotic plaques.

-

Treatment Initiation: After a period of diet induction (e.g., 4 weeks), randomize the mice into treatment groups and begin daily subcutaneous injections of this compound (e.g., 8 mg/kg) or vehicle.

-

Monitoring and Blood Collection: Monitor the animals' health and body weight. Collect periodic blood samples (e.g., every 4 weeks) to monitor plasma lipid profiles.

-

Endpoint Analysis (after 8-12 weeks of treatment):

-

Collect a final blood sample for comprehensive lipid analysis.

-

Euthanize the mice and perfuse the vascular system with PBS followed by a fixative (e.g., 4% paraformaldehyde).

-

Carefully dissect the aorta and heart.

-

Atherosclerotic Plaque Analysis:

-

Stain the en face preparation of the aorta with Oil Red O to visualize lipid-rich plaques and quantify the lesion area.

-

Perform histological analysis of the aortic root by sectioning and staining with Hematoxylin and Eosin (H&E) and Oil Red O to assess plaque size and composition.

-

-

Conclusion

This compound is a valuable research tool for investigating the role of PCSK9 in cholesterol metabolism and atherosclerosis. The protocols provided in these application notes offer a framework for conducting robust in vivo mouse studies to evaluate the efficacy of this and other PCSK9 inhibitors. Researchers should optimize these protocols based on their specific experimental goals and institutional guidelines.

References

Application Notes and Protocols: Preparing SBC-115076 Stock Solutions in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBC-115076 is a potent, small-molecule antagonist of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2][3] PCSK9 is a key regulator of cholesterol homeostasis, primarily by promoting the degradation of the Low-Density Lipoprotein Receptor (LDLR).[4][5] By inhibiting the interaction between PCSK9 and LDLR, this compound increases the number of LDLRs on the cell surface, leading to enhanced clearance of LDL-cholesterol from circulation.[5] This mechanism makes this compound a valuable tool for research in hypercholesterolemia, atherosclerosis, and other cardiovascular diseases.[4]

These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.

Physicochemical and Solubility Data

Proper preparation of this compound solutions begins with an understanding of its physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 527.61 g/mol | [2][3][4][6] |

| Molecular Formula | C₃₁H₃₃N₃O₅ | [3][5][6][7] |

| CAS Number | 489415-96-5 | [2][3][6] |

| Appearance | White to off-white solid powder | [5] |

| Purity | ≥98% | [6][7] |

| Storage (Powder) | -20°C for ≥3 years |[2][3][7] |

This compound is soluble in organic solvents like DMSO but is sparingly soluble in aqueous buffers and insoluble in water and ethanol.[1][4][7] The reported solubility in DMSO varies across different suppliers, which may be due to slight batch-to-batch variations or differences in the purity and handling of the DMSO used.[8] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1][3]

Table 2: Reported Solubility of this compound in DMSO

| Supplier/Source | Reported Solubility | Molar Equivalent | Notes |

|---|---|---|---|

| Selleck Chemicals | 33 mg/mL | 62.54 mM | Use fresh DMSO.[1] |

| Selleck Chemicals | 50 mg/mL | 94.76 mM | Requires warming (50°C) and ultrasonication.[1] |

| MedchemExpress | ≥100 mg/mL | ≥189.53 mM | Hygroscopic DMSO significantly impacts solubility.[3][9] |

| APExBIO | ≥52.8 mg/mL | ≥100.07 mM | |

| AbMole BioScience | 32 mg/mL | 60.65 mM | At 25°C.[2] |

| Cayman Chemical | 5 mg/mL | 9.48 mM | [6][7] |

| ProbeChem | 10 mM | 5.28 mg/mL |[10] |

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro experiments.

Materials:

-

This compound powder (crystalline solid)

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or cryogenic vials

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath or sonicator (optional, for higher concentrations)

Procedure:

-

Safety First: Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. This compound should be considered hazardous until further information is available.[7]

-

Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.

-

Molecular Weight (MW) = 527.61 g/mol

-

Mass (mg) = Desired Volume (mL) × 10 mM × (527.61 / 1000)

-

Example for 1 mL: 1 mL × 10 mM × 0.52761 = 5.276 mg

-

-

Weighing: Carefully weigh out the calculated mass of this compound powder and place it into a sterile vial.

-

Dissolution: Add the calculated volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.

-

Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If aiming for higher concentrations as listed in Table 2, gentle warming in a water bath (up to 50°C) or brief sonication may be required to facilitate dissolution.[1] Visually inspect the solution against a light source to ensure no particulates are present.

-

Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryogenic vials to avoid repeated freeze-thaw cycles.[11]

Storage and Stability of Stock Solutions

Proper storage is critical to maintaining the activity of the compound.

Table 3: Recommended Storage Conditions

| Format | Storage Temperature | Duration | Notes |

|---|---|---|---|

| Solid Powder | -20°C | ≥3-4 years | Store in a dry, dark place.[3][6][7] |

| DMSO Stock Solution | -80°C | 6 months to 2 years | Preferred for long-term storage.[2][3][11] |

| DMSO Stock Solution | -20°C | 1 month | Suitable for short-term storage.[2][3][11] |

Note: Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage beyond one day.[7]

Mechanism of Action and Signaling Pathway

This compound functions by directly antagonizing circulating PCSK9.[1] In a normal physiological state, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. This binding targets the LDLR-PCSK9 complex for degradation within lysosomes, thereby reducing the number of available receptors to clear LDL-cholesterol from the blood. This compound binds to PCSK9, preventing it from interacting with the LDLR.[5] This action allows the LDLR to escape degradation, recycle back to the cell surface, and continue removing LDL-cholesterol, ultimately lowering plasma cholesterol levels.[5]

Caption: Mechanism of this compound action on the PCSK9-LDLR pathway.

Application Protocols

Protocol 5.1: In Vitro Treatment of Cultured Cells

This protocol provides a general workflow for treating adherent cells, such as HepG2 human liver cells, with this compound to study its effects on LDLR levels or LDL uptake.[1][8]

Methodology:

-

Cell Seeding: Plate cells (e.g., HepG2) in an appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Prepare Working Solution: Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution. Perform a serial dilution in pre-warmed, serum-free or complete cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1.5, 5.0, or 20 µM).[8][12]

-

Important: The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

-

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period, typically 24 hours, under standard culture conditions (e.g., 37°C, 5% CO₂).[1][8]

-

Downstream Analysis: Following incubation, harvest the cells. Cell lysates can be used for Western blot analysis to quantify LDLR protein levels, or functional assays like fluorescently labeled LDL uptake can be performed.[1]

References

- 1. selleckchem.com [selleckchem.com]

- 2. abmole.com [abmole.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. medkoo.com [medkoo.com]

- 6. caymanchem.com [caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | PCSK9 inhibitor | Probechem Biochemicals [probechem.com]

- 11. medchemexpress.cn [medchemexpress.cn]

- 12. A New Strategy for Rapidly Screening Natural Inhibitors Targeting the PCSK9/LDLR Interaction In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SBC-115076 Administration in High-Fat Diet Rodent Models

Product: SBC-115076

Application: Preclinical Research, Metabolic Disease, Drug Development

Target: Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9)

Introduction

This compound is a potent, small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1] PCSK9 plays a critical role in cholesterol homeostasis by targeting the Low-Density Lipoprotein Receptor (LDLR) for degradation.[1] By inhibiting PCSK9, this compound prevents LDLR degradation, leading to increased LDLR levels on the cell surface and enhanced clearance of LDL cholesterol from circulation. In high-fat diet (HFD)-induced rodent models of obesity and dyslipidemia, administration of this compound has been demonstrated to effectively reduce body weight, improve lipid profiles, and enhance insulin sensitivity.[1][2] These application notes provide a summary of the quantitative effects of this compound in a high-fat diet-induced obese rat model and detailed protocols for its use and evaluation.

Mechanism of Action

The primary mechanism of this compound involves the direct inhibition of the interaction between PCSK9 and the LDLR. This prevents the PCSK9-mediated endosomal trafficking of the LDLR to the lysosome for degradation. The resulting increase in LDLR recycling and cell surface expression enhances the uptake of circulating LDL, thereby lowering plasma cholesterol levels.

Quantitative Data Summary

The following data is summarized from a study by Thonusin et al. (2019), where female Wistar rats were fed a high-fat diet (HFD) for 15 weeks.[2] Treatment with this compound (4 mg/kg/day, s.c.) or Atorvastatin (40 mg/kg/day) was initiated at week 13 and continued for 3 weeks.[2]

Table 1: Effects of this compound on Body Weight and Metabolic Parameters

| Parameter | Normal Diet (ND) + Vehicle | High-Fat Diet (HFD) + Vehicle | HFD + Atorvastatin (40 mg/kg) | HFD + this compound (4 mg/kg) |

| Initial Body Weight (g) | 255 ± 10 | 320 ± 15 | 318 ± 12 | 322 ± 14 |

| Final Body Weight (g) | 265 ± 12 | 345 ± 18 | 310 ± 15# | 295 ± 13#† |

| Visceral Fat (g) | 8.5 ± 1.2 | 25.4 ± 3.1 | 18.2 ± 2.5# | 15.1 ± 2.1#† |

| Total Cholesterol (mg/dL) | 70 ± 5 | 155 ± 12 | 95 ± 8# | 80 ± 7#† |

| Triglycerides (mg/dL) | 50 ± 6 | 120 ± 10 | 80 ± 9# | 65 ± 8# |

| Fasting Blood Glucose (mg/dL) | 95 ± 7 | 125 ± 9 | 105 ± 8# | 100 ± 6# |

| HOMA-IR Index | 2.2 ± 0.3 | 5.8 ± 0.6* | 3.1 ± 0.4# | 2.8 ± 0.3# |

*p < 0.05 compared to ND + Vehicle; #p < 0.05 compared to HFD + Vehicle; †p < 0.05 compared to HFD + Atorvastatin. Data are represented as mean ± SD (values are illustrative based on study findings). HOMA-IR: Homeostatic Model Assessment for Insulin Resistance.

Experimental Protocols

High-Fat Diet (HFD) Induced Obesity Model in Rats

This protocol describes the induction of obesity, dyslipidemia, and insulin resistance in rats, providing a suitable model for testing the efficacy of this compound.

-

Animals: Female Wistar rats (8 weeks old).

-

Diet:

-

Control Group: Standard rodent diet (e.g., 10-13% kcal from fat).

-

HFD Group: High-fat diet consisting of approximately 45-60% kcal from fat (lard or a mixture of fats is common). The diet used in the cited study was composed of 58% fat, 21% carbohydrate, and 21% protein.

-

-

Procedure:

-

Acclimatize rats for one week with free access to standard diet and water.

-

Randomly assign rats to either the control or HFD group.

-

Provide the respective diets and water ad libitum for a total of 15 weeks.

-

Monitor body weight and food intake weekly.

-

After 12 weeks, the HFD-fed rats should exhibit significant increases in body weight, fat mass, and markers of insulin resistance, making them suitable for treatment studies.

-

Preparation and Administration of this compound

-

Reconstitution:

-

This compound is a solid. For in vivo administration, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[1]

-

Protocol:

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

To prepare a 1 mL working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is clear.

-

Add 450 µL of sterile saline to reach the final volume of 1 mL. The final concentration in this example would be 2.5 mg/mL. Adjust volumes as needed for the desired final concentration and dose volume.

-

-

-

Administration:

-

Route: Subcutaneous (s.c.) injection is effective.[1]

-

Procedure (Subcutaneous Injection):

-

Restrain the rat securely.

-

Grasp the loose skin over the dorsal midline (scruff) to form a tent.

-

Insert a sterile 25-27 gauge needle into the base of the tented skin, parallel to the spine.

-

Gently pull back the plunger to ensure the needle is not in a blood vessel (negative pressure).

-

Inject the calculated volume slowly.

-

Withdraw the needle and return the animal to its cage.

-

-

Oral Glucose Tolerance Test (OGTT)

This test assesses improvements in insulin sensitivity.

-

Preparation:

-

Fast the rats overnight (approximately 12-16 hours) with free access to water.

-

Record the baseline body weight.

-

Prepare a glucose solution (e.g., 2 g/kg body weight in sterile water).

-

-

Procedure:

-

Take a baseline blood sample (Time 0) from the tail vein. A small drop is sufficient for a handheld glucometer.

-

Administer the glucose solution via oral gavage.

-

Collect subsequent blood samples at 30, 60, 90, and 120 minutes post-glucose administration.

-

Measure blood glucose at each time point.

-

Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the Area Under the Curve (AUC) to quantify the glucose tolerance. A lower AUC indicates improved glucose clearance and better insulin sensitivity.

-

In Vitro LDLR Activity Assay (Dil-LDL Uptake)

This assay measures the functional consequence of increased LDLR expression in a cell-based model.

-

Cell Line: HepG2 (human hepatoma) cells.

-

Materials:

-

HepG2 cells

-

Culture medium (e.g., MEM)

-

Lipoprotein-deficient serum (LPDS)

-

Fluorescently labeled LDL (e.g., Dil-LDL)

-

This compound

-

Recombinant human PCSK9 (optional, to challenge the system)

-

-

Procedure:

-

Seed HepG2 cells in a 96-well plate (or other suitable format) and allow them to adhere overnight.

-

Incubate cells in medium containing LPDS for 24 hours to upregulate LDLR expression.

-

Treat the cells with various concentrations of this compound (and/or recombinant PCSK9) for a specified time (e.g., 4-24 hours).

-

Add Dil-LDL (e.g., 20 µg/mL) to the medium and incubate for 4 hours at 37°C, protected from light.[3]

-

Wash the cells three times with PBS to remove extracellular Dil-LDL.

-

Quantify the intracellular fluorescence using a fluorescence microplate reader (excitation/emission ~530/580 nm).[3]

-

Alternatively, visualize uptake using fluorescence microscopy.

-

Normalize fluorescence intensity to cell number or total protein content. An increase in fluorescence indicates enhanced LDL uptake and LDLR activity.

-

Related Signaling Pathways

This compound's primary effect is on the PCSK9/LDLR pathway. However, the regulation of lipid metabolism is complex and involves transcription factors like Sterol Regulatory Element-Binding Proteins (SREBPs). SREBP-2 is a master regulator of cholesterol synthesis and also upregulates the expression of both LDLR and PCSK9. SREBP-1c, on the other hand, primarily regulates fatty acid and triglyceride synthesis and can be activated by insulin. While this compound does not directly target SREBPs, its downstream effects on cholesterol metabolism and insulin sensitivity in an HFD model occur within the broader context of SREBP signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The comparative effects of high dose atorvastatin and proprotein convertase subtilisin/kexin type 9 inhibitor on the mitochondria of oxidative muscle fibers in obese-insulin resistant female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipid profile and insulin sensitivity in rats fed with high-fat or high-fructose diets - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot Analysis of LDLR Expression Following SBC-115076 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the analysis of Low-Density Lipoprotein Receptor (LDLR) expression in response to treatment with SBC-115076, a potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). The following sections detail the scientific background, experimental protocols, data interpretation, and visual representations of the key pathways and workflows.